(S)-Indoline-2-carboxylic acid ethyl ester (S)-Indoline-2-carboxylic acid ethyl ester
Brand Name: Vulcanchem
CAS No.: 82923-81-7
VCID: VC3796340
InChI: InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1
SMILES: CCOC(=O)C1CC2=CC=CC=C2N1
Molecular Formula: C11H13NO2
Molecular Weight: 191.23 g/mol

(S)-Indoline-2-carboxylic acid ethyl ester

CAS No.: 82923-81-7

Cat. No.: VC3796340

Molecular Formula: C11H13NO2

Molecular Weight: 191.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-Indoline-2-carboxylic acid ethyl ester - 82923-81-7

Specification

CAS No. 82923-81-7
Molecular Formula C11H13NO2
Molecular Weight 191.23 g/mol
IUPAC Name ethyl (2S)-2,3-dihydro-1H-indole-2-carboxylate
Standard InChI InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3/t10-/m0/s1
Standard InChI Key KISPUTPAKVZNBI-JTQLQIEISA-N
Isomeric SMILES CCOC(=O)[C@@H]1CC2=CC=CC=C2N1
SMILES CCOC(=O)C1CC2=CC=CC=C2N1
Canonical SMILES CCOC(=O)C1CC2=CC=CC=C2N1

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

(S)-Indoline-2-carboxylic acid ethyl ester belongs to the indoline class of heterocyclic compounds, featuring a bicyclic structure comprising a benzene ring fused to a pyrrolidine moiety. The ester group at position 2 and the ethyl substituent introduce both lipophilic and stereoelectronic influences on the molecule. The molecular formula is C11H13NO2\text{C}_{11}\text{H}_{13}\text{NO}_2, with a molecular weight of 191.23 g/mol .

Key structural features include:

  • Stereochemistry: The S-configuration at C2 ensures compatibility with biological targets requiring chiral recognition .

  • Tautomerism: The indoline system exhibits partial aromaticity, with delocalization of the nitrogen lone pair into the benzene ring.

  • Hydrogen bonding capacity: The ester carbonyl (C=O\text{C=O}) and NH groups participate in intermolecular interactions.

Physical Properties

PropertyValueSource
Melting PointNot explicitly reported
Boiling Point1720 RI (VF-5MS column)
SolubilitySoluble in ethanol, methanol
Optical Rotation[α]D²⁵ = +23.6° (c=1, CHCl₃)
Partition CoefficientlogP = 1.82 (calculated)

The compound’s retention index of 1720 on non-polar GC columns indicates moderate polarity, aligning with its ester functionality . Limited aqueous solubility (estimated <1 mg/mL) necessitates organic solvents for handling .

Synthesis and Manufacturing Processes

Tin-Mediated Reduction Method

The industrial-scale synthesis described in US4535168A involves a two-step protocol:

  • Reduction of indole precursor: Indole-2-carboxylic acid or its ester reacts with stannous chloride (SnCl2\text{SnCl}_2) and dry HCl in ethanol at -25°C to +25°C for 2–24 hours, forming a tin complex .

    Indole-2-COOR+SnCl2+HCl[Indoline-2-COORSnCl3]\text{Indole-2-COOR} + \text{SnCl}_2 + \text{HCl} \rightarrow [\text{Indoline-2-COOR} \cdot \text{SnCl}_3]
  • Alkaline hydrolysis: Treatment with aqueous NaOH/ethanol at 20–25°C liberates the free acid, which is esterified to yield the target compound .

Key process parameters:

Enzymatic Resolution of Racemates

WO2005051910A1 discloses a biocatalytic approach using Bacillus aryabhattai whole cells to resolve racemic ethyl indoline-2-carboxylate :

  • Substrate loading: 30 g/L with batch feeding

  • Reaction conditions: pH 7.0, 40°C, 48 hours

  • Performance metrics:

    • Enantiomeric excess (e.e.): 99% (S-isomer)

    • Conversion: 47% yield after 5 hours

This method eliminates costly chiral auxiliaries and achieves higher optical purity compared to Rh-catalyzed hydrogenation (95% e.e.) .

Pharmaceutical and Industrial Applications

ACE Inhibitor Synthesis

(S)-Indoline-2-carboxylic acid ethyl ester is a key intermediate in synthesizing perindopril, a frontline antihypertensive drug. The synthetic pathway involves:

  • Hydrogenation to (2S,3aS,7aS)-octahydroindole-2-carboxylic acid

  • Peptide coupling with substituted proline derivatives .

Clinical relevance stems from:

  • Bioactivity: ACE inhibition IC₅₀ = 1.2 nM

  • Market impact: Global perindopril sales exceeded $1.2 billion in 2024 .

Antiviral Drug Development

Recent studies highlight the compound’s role in HIV-1 integrase inhibition:

  • Mechanism: Chelates Mg²⁺ ions in the integrase active site .

  • Lead compound: Derivative 17a shows IC₅₀ = 3.11 μM against strand transfer activity .

  • Structural optimization: Halogenation at C6 enhances π-stacking with viral DNA .

Anticancer Research

GoldBio identifies applications in leukemia therapy:

  • Target: K562 leukemia cells (IC₅₀ = 8.4 μM)

  • Mechanism: p38 MAP kinase inhibition disrupts oncogenic signaling .

Analytical Characterization

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):

  • δ 1.35 (t, 3H, J=7.1 Hz, CH₂CH₃)

  • δ 3.42 (dd, 1H, J=15.3, 8.2 Hz, H3a)

  • δ 4.31 (q, 2H, J=7.1 Hz, OCH₂CH₃)

  • δ 4.58 (dd, 1H, J=8.2, 5.6 Hz, H2)

  • δ 6.92–7.05 (m, 4H, aromatic)

IR (KBr):

  • 1735 cm⁻¹ (ester C=O stretch)

  • 3320 cm⁻¹ (NH stretch)

Chromatographic Behavior

Column TypeRetention IndexConditions
VF-5MS (30 m)172060°C → 270°C, He carrier
Zorbax SB-C188.2 min60% MeCN/H₂O, 1 mL/min

GC-MS analysis confirms >99.5% purity in commercial batches .

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